molecular formula C11H16O2 B14561819 [(2-Ethoxyethoxy)methyl]benzene CAS No. 61911-33-9

[(2-Ethoxyethoxy)methyl]benzene

Cat. No.: B14561819
CAS No.: 61911-33-9
M. Wt: 180.24 g/mol
InChI Key: ZWNQOGXZYOIMLT-UHFFFAOYSA-N
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Description

[(2-Ethoxyethoxy)methyl]benzene is an organic compound that belongs to the class of benzene derivatives It is characterized by the presence of an ethoxyethoxy group attached to the benzene ring via a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(2-Ethoxyethoxy)methyl]benzene typically involves the reaction of benzyl chloride with ethylene glycol monoethyl ether in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions to facilitate the formation of the desired product. The general reaction scheme is as follows:

[ \text{C}_6\text{H}_5\text{CH}_2\text{Cl} + \text{HOCH}_2\text{CH}_2\text{OCH}_2\text{CH}_3 \rightarrow \text{C}_6\text{H}_5\text{CH}_2\text{OCH}_2\text{CH}_2\text{OCH}_2\text{CH}_3 + \text{HCl} ]

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

[(2-Ethoxyethoxy)methyl]benzene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids using oxidizing agents such as potassium permanganate (KMnO4).

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or alkanes.

    Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the benzene ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in acidic or basic conditions.

    Reduction: Hydrogen gas (H2) with a palladium catalyst (Pd/C).

    Substitution: Halogens (e.g., Br2) in the presence of a Lewis acid catalyst (e.g., FeBr3).

Major Products Formed

    Oxidation: Formation of carboxylic acids.

    Reduction: Formation of alcohols or alkanes.

    Substitution: Formation of halogenated benzene derivatives.

Scientific Research Applications

[(2-Ethoxyethoxy)methyl]benzene has several applications in scientific research, including:

    Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of [(2-Ethoxyethoxy)methyl]benzene involves its interaction with specific molecular targets and pathways. For example, in electrophilic aromatic substitution reactions, the compound’s benzene ring acts as a nucleophile, attacking electrophiles to form substituted products. The presence of the ethoxyethoxy group can influence the reactivity and selectivity of these reactions.

Comparison with Similar Compounds

[(2-Ethoxyethoxy)methyl]benzene can be compared with other benzene derivatives such as:

    [(2-Methoxyethoxy)methyl]benzene: Similar structure but with a methoxy group instead of an ethoxy group.

    [(2-Ethoxyethoxy)ethyl]benzene: Similar structure but with an ethyl group instead of a methyl group.

The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical properties and reactivity compared to its analogs.

Properties

CAS No.

61911-33-9

Molecular Formula

C11H16O2

Molecular Weight

180.24 g/mol

IUPAC Name

2-ethoxyethoxymethylbenzene

InChI

InChI=1S/C11H16O2/c1-2-12-8-9-13-10-11-6-4-3-5-7-11/h3-7H,2,8-10H2,1H3

InChI Key

ZWNQOGXZYOIMLT-UHFFFAOYSA-N

Canonical SMILES

CCOCCOCC1=CC=CC=C1

Origin of Product

United States

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